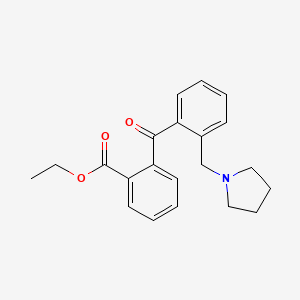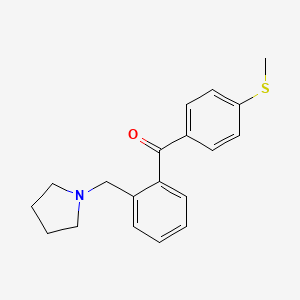
2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is a chemical compound with the CAS Number: 898762-54-4 . Its IUPAC name is {2-[(4-methyl-1-piperazinyl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone . The molecular weight of this compound is 348.37 .
Molecular Structure Analysis
The molecular formula of 2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is C19H19F3N2O . It consists of a benzophenone core with a trifluoromethyl group on one phenyl ring and a 4-methylpiperazinomethyl group on the other .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications : A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of various compounds including environmental phenols and parabens in human milk (Ye, Bishop, Needham, & Calafat, 2008).
Chemical Synthesis and Reactivity : Research on 2-(Imidazolium-1-yl)phenolates, which are related to the queried compound, highlighted their reactivity and potential applications in creating new chemical structures. These studies involve the synthesis of cyclic boron adducts and palladium complexes, demonstrating the versatility of these compounds in chemical synthesis (Liu, Nieger, Hübner, & Schmidt, 2016).
Biological Activity : Investigations into metal-based triazole compounds, which share structural similarities with the queried compound, revealed their potential for biological activities such as antimicrobial properties. These studies provide insights into how similar compounds could be used in medicinal chemistry (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).
Material Science and Sensing Applications : Research into compounds like 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol has shown their use as selective fluorescence sensors for metal ions. These findings are significant for developing new materials for sensing applications (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).
Pharmaceutical Research : Aminobenzophenones, structurally related to the queried compound, have been studied for their anti-inflammatory activity. This research is crucial for understanding how similar compounds could be developed into pharmaceutical agents (Ottosen, Sørensen, Björkling, Skak-Nielsen, Fjording, Aaes, & Binderup, 2003).
Environmental Science : The detection of benzophenone UV filters in the environment, particularly in sediment and sewage sludge, highlights the environmental impact of related chemical compounds. This research is essential for understanding the environmental distribution and potential effects of similar compounds (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Cancer Research : Studies on 2-(4-Aminophenyl)benzothiazoles, which are structurally related, have shown potential as antitumor agents. This research is significant for the development of new anticancer drugs (Leong, Gaskell, Martin, Heydon, Farmer, Bibby, Cooper, Double, Bradshaw, & Stevens, 2003).
Corrosion Inhibition : The study of bipyrazolic-type organic compounds, which share similarities with the queried compound, for their potential activity as corrosion inhibitors demonstrates the application of these compounds in industrial settings (Wang, Wang, Wang, Wang, & Liu, 2006).
Eigenschaften
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-2-3-7-16(15)19(26)17-8-4-5-9-18(17)20(21,22)23/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHWGCIMIQCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643887 |
Source


|
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone | |
CAS RN |
898783-35-2 |
Source


|
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














